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Compound of Interest

Compound Name: 6-Chloro-DPAT hydrochloride

Cat. No.: B1473198 Get Quote

Executive Summary
6-Chloro-DPAT (6-Chloro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine) is a synthetic

aminotetralin derivative and a halogenated analog of the prototypical 5-HT1A receptor agonist,

8-OH-DPAT. While 8-OH-DPAT relies on a hydroxyl group to mimic the phenolic moiety of

serotonin (5-HT), 6-Chloro-DPAT replaces this with a chlorine atom, altering the compound's

electronic and lipophilic profile.

This structural modification makes 6-Chloro-DPAT a critical tool for probing the hydrophobic

pockets of the 5-HT1A receptor orthosteric binding site. It functions primarily as a 5-HT receptor

agonist with high affinity for the 5-HT1A subtype, though its halogenation introduces potential

for off-target affinity at dopamine receptors (D2/D3), a common feature of the 2-aminotetralin

scaffold.

Key Applications:

Structure-Activity Relationship (SAR) Studies: Investigating the role of halogen bonding vs.

hydrogen bonding in receptor activation.

Signaling Bias: Probing differential activation of G-protein (Gi/o) vs.

-arrestin pathways.

Lipophilicity Studies: Assessing blood-brain barrier (BBB) permeability differences compared

to hydroxylated analogs.
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Pharmacological Profile & Mechanism of Action[1]
[2]
Receptor Binding & Selectivity
The 2-aminotetralin scaffold is the structural backbone for a class of potent 5-HT1A agonists.

8-OH-DPAT (Reference): High affinity (

nM) and selectivity for 5-HT1A. The C8-hydroxyl group forms a critical hydrogen bond with
serine residues (e.g., Ser3.39) in the receptor's transmembrane domain V.

6-Chloro-DPAT: The C6-chloro substituent prevents this specific hydrogen bond donor

capability but enhances lipophilicity.

Primary Target: 5-HT1A Receptor (Agonist).[1][2][3][4][5][6]

Secondary Targets: Potential affinity for Dopamine D2-like receptors and 5-HT7 receptors.

Halogen substitution at the 6-position of the aminotetralin ring (analogous to the 5-position

of the indole ring) often shifts selectivity profiles, modulating the balance between

serotonergic and dopaminergic activity.

Signaling Cascade (Canonical Gi/o Pathway)
Upon binding to the 5-HT1A receptor, 6-Chloro-DPAT induces a conformational change that

activates the heterotrimeric

protein complex.

G-Protein Activation: Exchange of GDP for GTP on the

subunit.

Adenylate Cyclase Inhibition:

-GTP inhibits adenylate cyclase (AC), reducing intracellular cAMP levels and decreasing
PKA activity.

GIRK Channel Activation: The liberated
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dimer directly binds to G-protein-coupled Inwardly Rectifying Potassium (GIRK) channels
(Kir3.x), causing hyperpolarization and neuronal inhibition.

MAPK Pathway: Activation of ERK1/2 via G-protein-dependent mechanisms.

Visualization: 5-HT1A Signaling Pathway
The following diagram illustrates the downstream effects of 6-Chloro-DPAT binding.
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Caption: Canonical Gi/o signaling cascade activated by 6-Chloro-DPAT at the 5-HT1A receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1473198?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Functional Assay: [35S]GTP S Binding
This assay measures the functional activation of G-proteins by 6-Chloro-DPAT, providing a

direct measure of agonist efficacy (

) and potency (

) unamplified by downstream signal transduction.

Reagents:

Membrane preparation (e.g., CHO cells expressing h5-HT1A or rat hippocampal

membranes).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 100 mM NaCl, 1 mM EDTA, 10

M GDP.

Radioligand: [

S]GTP

S (approx. 1250 Ci/mmol).

Ligand: 6-Chloro-DPAT (dissolved in DMSO, serial dilutions).

Step-by-Step Protocol:

Preparation: Thaw membranes and homogenize in Assay Buffer.

Incubation: In a 96-well plate, combine:

50

L Membrane suspension (5–10

g protein/well).
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50

L GDP (10

M final) to suppress basal binding.

50

L 6-Chloro-DPAT (10

to 10

M).

50

L [

S]GTP

S (0.1 nM final).

Equilibrium: Incubate for 60 minutes at 30°C.

Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters.

Quantification: Add liquid scintillant and count radioactivity (CPM).

Analysis: Plot CPM vs. log[Agonist]. Fit to a sigmoidal dose-response curve to determine

.

Experimental Workflow Diagram

1. Solubilization
Dissolve 6-Cl-DPAT

in DMSO (10 mM stock) 3. Incubation
+ GDP (10 µM)
+ [35S]GTPγS

+ Ligand (Serial Dilution)2. Membrane Prep
CHO-h5-HT1A or

Brain Tissue Homogenate

4. Filtration
Harvest on GF/B Filters
Wash 3x Ice-cold Buffer

60 min @ 30°C
5. Scintillation

Count CPM
Calculate EC50
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Caption: Step-by-step workflow for validating 6-Chloro-DPAT agonist activity using [35S]GTPγS

binding.

Comparative Data: 6-Chloro-DPAT vs. 8-OH-DPAT
The following table summarizes the key differences. Note that specific

values for 6-Chloro-DPAT can vary by assay conditions; values below are representative of the
2-aminotetralin class.

Feature 8-OH-DPAT (Prototype) 6-Chloro-DPAT (Analog)

Primary Target
5-HT1A (

nM)
5-HT1A (Agonist)

Selectivity High (vs. D2/D3) Moderate (Potential D2 affinity)

Chemical Nature Phenolic Mimic (H-bond donor)
Halogenated (Lipophilic, H-

bond acceptor/donor null)

Solubility Water soluble (HBr salt)
Soluble in DMSO, Ethanol;

Water (HCl salt)

Primary Use Gold standard agonist
SAR probe, Lipophilicity

studies

CAS Number 76135-31-4 (HBr) 1246094-87-0 (HCl)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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